molecular formula C21H27N5O4 B4520500 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one

Cat. No.: B4520500
M. Wt: 413.5 g/mol
InChI Key: SCMWSWYBXYVQBE-UHFFFAOYSA-N
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Description

2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a central pyridazinone ring substituted at position 2 with a 2-oxoethyl group linked to a 4-(2-methoxyphenyl)piperazine moiety and at position 6 with a morpholine ring. This compound’s structural complexity arises from the integration of three pharmacologically relevant motifs:

  • Pyridazinone core: Known for its role in modulating enzyme activity (e.g., phosphodiesterases) and receptor binding .
  • 4-(2-Methoxyphenyl)piperazine: A piperazine derivative with a 2-methoxy-substituted phenyl group, often associated with serotonin receptor (5-HT) affinity .
  • Morpholine ring: Enhances solubility and influences pharmacokinetics .

Crystallographic studies of analogous compounds reveal that the pyridazinone ring adopts a planar conformation, while the piperazine and morpholine rings exhibit puckered and chair conformations, respectively . The compound’s synthesis typically involves condensation of hydrazine derivatives with ketones or esters, followed by functionalization via nucleophilic substitutions .

Properties

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-morpholin-4-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-29-18-5-3-2-4-17(18)23-8-10-25(11-9-23)21(28)16-26-20(27)7-6-19(22-26)24-12-14-30-15-13-24/h2-7H,8-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMWSWYBXYVQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The morpholine ring is then incorporated, and the final step involves the formation of the pyridazinone core. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with piperazine and morpholine moieties often exhibit antidepressant properties. The specific structure of this compound suggests it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.

Antipsychotic Potential

Given the presence of the piperazine ring, this compound may also possess antipsychotic properties similar to other piperazine derivatives. Studies have shown that modifications to the piperazine structure can enhance affinity for dopamine receptors, which are key targets in managing psychotic disorders.

Anti-anxiety Effects

The morpholine component is associated with anxiolytic effects in various studies. This compound could potentially be explored for its efficacy in reducing anxiety symptoms, possibly through modulation of GABAergic signaling pathways.

Case Study 1: Antidepressant Efficacy

A study conducted on similar compounds demonstrated significant antidepressant-like effects in rodent models. The tested compounds exhibited increased locomotor activity and reduced immobility in forced swim tests, indicating potential efficacy in treating depressive symptoms.

Case Study 2: Neurotransmitter Modulation

In vitro studies have shown that derivatives of this compound can modulate serotonin receptor activity, leading to heightened serotonergic transmission. These findings support the hypothesis that this compound could be effective in treating mood disorders.

Mechanism of Action

The mechanism of action of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one involves its interaction with molecular targets such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include the activation or inhibition of G-protein-coupled receptor signaling, which can affect neurotransmitter release, smooth muscle contraction, and other cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best contextualized by comparing it to analogues with shared pharmacophores. Below is a detailed analysis supported by empirical

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity References
Target Compound :
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one
C25H29N5O4 - 2-Methoxyphenylpiperazine
- Morpholine
Hypothesized 5-HT receptor modulation; enhanced solubility due to morpholine
Analog 1 :
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one
C26H28FN5O3 - 4-Fluorophenylpiperazine
- Morpholine
- Phenyl at C4
Crystallographically characterized; potential antidepressant activity via 5-HT1A binding
Analog 2 :
2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
C18H15ClN2O2 - 4-Chlorobenzyl
- 2-Methoxyphenyl
Antifungal and anti-inflammatory activity
Analog 3 :
6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
C24H27N7O - 2-Methoxyphenylpiperazine
- Pyrazolopyrimidine core
Selective α1-adrenergic receptor antagonism
Analog 4 :
2-[2-(Morpholin-4-yl)-2-oxoethyl]-6-(naphthalen-2-yl)pyridazin-3(2H)-one
C20H19N3O3 - Morpholine
- Naphthalene
Potential anticancer activity (inferred from naphthalene’s intercalation properties)

Key Findings :

Substituent Impact on Bioactivity :

  • The 2-methoxyphenyl group in the target compound may enhance metabolic stability compared to 4-fluorophenyl (Analog 1) or 4-chlorophenyl (Analog 2) groups, as methoxy groups are less prone to oxidative metabolism .
  • Morpholine substitution improves aqueous solubility relative to naphthalene (Analog 4) or pyrazolopyrimidine (Analog 3), critical for oral bioavailability .

Structural Conformation :

  • X-ray studies of Analog 1 show that the piperazine ring adopts a puckered conformation (dihedral angle: 28.03°), while the morpholine ring is chair-shaped, suggesting conformational flexibility that may aid receptor binding .

Receptor Selectivity: Analog 3’s pyrazolopyrimidine core confers α1-adrenergic selectivity, whereas the target compound’s pyridazinone core is more likely to target serotonin receptors, as seen in structurally related antidepressants .

Biological Activity

The compound 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

  • Molecular Formula : C14H21N3O2
  • Molecular Weight : 263.35 g/mol
  • CAS Number : Not specified in the sources but can be found in chemical databases.

This compound is believed to interact with various biological targets, particularly in the central nervous system (CNS) and other physiological systems. Its structure suggests potential activity as a neurotransmitter modulator, possibly influencing serotonin and dopamine pathways due to the presence of the piperazine moiety.

Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects. For instance, derivatives containing piperazine rings have been shown to enhance serotonergic and dopaminergic activity, which could translate into mood-lifting effects in preclinical models. A study demonstrated that related compounds significantly reduced immobility time in the forced swim test, a common assay for antidepressant efficacy .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown that analogs of this compound exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities ranged from 20 to 70 µM depending on the specific bacterial strain tested .

Neuroprotective Properties

The neuroprotective effects of similar compounds have been documented, particularly in models of neurodegeneration. These compounds may exert their protective effects through antioxidant mechanisms and by modulating inflammatory responses in neuronal tissues. For example, studies have reported that certain piperazine derivatives can inhibit oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease .

Case Studies and Research Findings

StudyFindings
Atia et al., 2020Reported synthesis of various piperazine derivatives with significant antibacterial activity against S. aureus (MIC: 20–40 µM) and E. coli (MIC: 40–70 µM) .
Shafiee et al., 2007Investigated neuroprotective effects of piperazine-containing compounds, showing reduced oxidative stress and improved cognitive performance in rodent models .
PMC3315628Discussed the role of G protein-coupled receptors influenced by similar compounds, suggesting potential pathways for therapeutic action .

Q & A

Q. Methodology :

  • Core Formation : The pyridazinone core is typically synthesized via cyclization of dicarbonyl precursors or through functionalization of pre-formed pyridazinone derivatives.
  • Coupling Reactions : The morpholine and piperazine moieties are introduced via nucleophilic substitution or amide coupling. For example, the oxoethyl linker is formed by reacting a bromoacetyl intermediate with morpholine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Yield and purity depend on solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (reflux conditions for coupling steps), and purification techniques (column chromatography or recrystallization) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Q. Methodology :

  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. For example, reports triclinic crystal symmetry with P1P\overline{1} space group and unit cell parameters a=8.9168A˚,b=10.7106A˚a = 8.9168 \, \text{Å}, b = 10.7106 \, \text{Å} .
  • Spectroscopy :
    • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substituent connectivity (e.g., methoxy-phenyl protons at δ 3.8–4.2 ppm).
    • IR : Stretching frequencies for carbonyl (C=O at ~1700 cm⁻¹) and morpholine C-O-C (1250–1100 cm⁻¹) .

Q. Methodology :

  • Crystal Structure Analysis : The piperazine ring adopts a puckered conformation (QT=0.5437A˚Q_T = 0.5437 \, \text{Å}), while the morpholine ring is chair-shaped. Dihedral angles between the pyridazinone and aromatic rings (28.03° and 77.46°) influence steric interactions with target proteins .
  • Molecular Dynamics (MD) : Simulations predict low-energy conformers and assess binding pocket compatibility. For example, the morpholine oxygen’s orientation may affect hydrogen bonding in enzyme active sites .

Advanced: What strategies resolve discrepancies between computational predictions and experimental data for this compound’s electronic properties?

Q. Methodology :

  • CNDO/2 vs. DFT : Semi-empirical methods (e.g., CNDO/2) may overestimate electron density on the pyridazinone ring. Hybrid DFT (e.g., B3LYP/6-311+G(d,p)) with solvent corrections improves agreement with experimental UV-Vis and IR data .
  • Validation : Compare calculated vs. experimental bond lengths (e.g., C=O: 1.21 Å calc. vs. 1.23 Å expt.) and adjust basis sets or solvation models .

Table 2 : Bond Length Comparison (Experimental vs. Calculated)

Bond TypeExperimental (Å)Calculated (Å)
C=O (pyridazinone)1.231.21
C-N (piperazine)1.451.47

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological activity?

Q. Methodology :

  • Enzyme Inhibition : Test affinity for serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand binding assays .
  • Cell Viability : MTT assays in cancer cell lines assess cytotoxicity (e.g., IC₅₀ determination) .
  • ADME Screening : Microsomal stability assays (e.g., liver microsomes) predict metabolic stability .

Advanced: How do C–H⋯π interactions stabilize the crystal lattice, and what implications does this have for solid-state properties?

Q. Methodology :

  • Packing Analysis : SC-XRD reveals C–H⋯π interactions between the pyridazinone ring and adjacent phenyl groups, contributing to a layered ac-plane arrangement .
  • Implications : Enhanced lattice stability reduces hygroscopicity but may lower solubility in non-polar solvents. Solubility studies (e.g., shake-flask method) in DMSO/water mixtures quantify this effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one

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